molecular formula C5H10O5 B12410162 D-Lyxose-13C-2

D-Lyxose-13C-2

Cat. No.: B12410162
M. Wt: 151.12 g/mol
InChI Key: PYMYPHUHKUWMLA-IQGOOSNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Lyxose-13C-2 is a stable isotope-labeled compound, specifically a 13C-labeled form of D-Lyxose. D-Lyxose is an endogenous metabolite, meaning it is naturally occurring within organisms. The labeling with 13C makes it particularly useful in scientific research, especially in the fields of biochemistry and pharmacology .

Preparation Methods

The preparation of D-Lyxose-13C-2 involves the synthesis of D-Lyxose labeled with the stable isotope 13C. One common method involves starting with D-galactose, which undergoes oxidation to form D-galactonic acid. This acid is then converted to its calcium or barium salt, followed by oxidative degradation to produce D-Lyxose. The process is catalyzed by trifluoroacetate ferric, typically at a concentration of 0.01 to 0.02 mmol per mg of D-galactose .

Chemical Reactions Analysis

D-Lyxose-13C-2 undergoes various chemical reactions, including isomerization, oxidation, and reduction. One notable reaction is the isomerization between D-xylulose and D-Lyxose, catalyzed by D-lyxose isomerase. This enzyme also facilitates the conversion of D-fructose to D-mannose . Common reagents used in these reactions include Lewis acids like AlCl3 and Brønsted acids like HCl, which are used in the conversion of xylose to furfural . Major products formed from these reactions include functional sugars like D-xylulose and D-mannose .

Mechanism of Action

The mechanism of action of D-Lyxose-13C-2 primarily involves its role as a substrate in enzymatic reactions. D-lyxose isomerase catalyzes the isomerization of D-Lyxose to D-xylulose and vice versa. This enzyme is highly specific for D-Lyxose and shows minimal activity towards other substrates like mannose . The enzyme’s activity is stabilized by a disulfide bond between its monomers and increased hydrophobicity at the dimer interface, making it highly thermostable and solvent-tolerant .

Comparison with Similar Compounds

D-Lyxose-13C-2 is unique due to its 13C labeling, which makes it particularly useful for tracing and quantitation in scientific research. Similar compounds include other isotope-labeled sugars like D-Lyxose-2-13C and D-xylose-13C. These compounds also serve as tracers but may differ in their specific applications and the enzymes they interact with .

Properties

Molecular Formula

C5H10O5

Molecular Weight

151.12 g/mol

IUPAC Name

(2S,3S,4R)-2,3,4,5-tetrahydroxy(113C)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1+1

InChI Key

PYMYPHUHKUWMLA-IQGOOSNCSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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